The synthesis of 2-Isopropyl-3,5,6-trimethylpyrazine can be achieved through various chemical pathways. One notable method involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The process can be broken down into several key steps:
This method highlights the complexity and specificity required in synthesizing this compound effectively.
The molecular formula of 2-Isopropyl-3,5,6-trimethylpyrazine is . Its structure features a pyrazine ring substituted with three methyl groups and one isopropyl group. The presence of these substituents affects both the physical properties and the reactivity of the compound.
2-Isopropyl-3,5,6-trimethylpyrazine can undergo various chemical reactions typical of pyrazines:
These reactions are vital for modifying the compound's properties for specific applications.
The mechanism of action for 2-Isopropyl-3,5,6-trimethylpyrazine primarily relates to its role as a flavor compound. It interacts with taste receptors on the tongue and olfactory receptors in the nasal cavity:
These properties make it suitable for use in food flavoring applications where stability and solubility are critical factors .
The primary applications of 2-Isopropyl-3,5,6-trimethylpyrazine include:
Molecular Architecture:2-Isopropyl-3,5,6-trimethylpyrazine (CAS# 104638-10-0) has the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. Its structure features a pyrazine ring substituted at positions 2, 3, 5, and 6 with methyl groups and an isopropyl moiety. Key identifiers include:
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 222.7°C | At 760 mmHg (calculated) |
Density | 0.94 g/cm³ | Calculated |
Refractive Index | 1.496 | Calculated |
Flash Point | 83.2°C | Calculated |
Vapor Pressure | ~1.7 mmHg | At 25°C (estimated) |
Data sources: Computational modeling and analog comparisons with trimethylpyrazine derivatives [1] [2] [6].
Spectroscopic Signatures:Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) confirm its structural identity:
Structural Analogs:The compound belongs to a broader family of alkylpyrazines, including:
Formation Pathways:The compound arises primarily through:
Food Source | Role in Flavor Profile | Concentration Range |
---|---|---|
Roasted Coffee | Cocoa/nutty notes | Trace–ppb levels |
Dark Chocolate | Key aroma contributor | 10⁻⁵–10⁻⁴ g/L |
Roasted Meats | Savory, roasted character | Variable |
Fermented Soy Products | Generated via microbial activity | Process-dependent |
Data sources: Volatile analyses of thermally processed foods [2] [4] [7].
Industrial Applications:
Milestones in Discovery:
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